Cryptolepine hydrochloride
Description
Cryptolepine hydrochloride is the hydrochloride salt of cryptolepine, a natural indoloquinoline alkaloid isolated from Cryptolepis sanguinolenta, a plant used in traditional African medicine for malaria, diabetes, and infections . Structurally, it consists of a planar indolo[3,2-b]quinoline framework with a methyl group at position 5 and a protonated nitrogen atom forming the hydrochloride salt .
Properties
CAS No. |
72782-09-3 |
|---|---|
Molecular Formula |
C16H13ClN2 |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
5-methylindolo[3,2-b]quinoline;hydrochloride |
InChI |
InChI=1S/C16H12N2.ClH/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14;/h2-10H,1H3;1H |
InChI Key |
PACBZNVVTJRUCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.Cl |
Related CAS |
480-26-2 (Parent) |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profile :
- Antimalarial : Exhibits potent in vitro activity against chloroquine-resistant Plasmodium falciparum (IC50 = 0.2–0.6 μM), comparable to chloroquine .
- Antimycobacterial : Active against fast-growing mycobacteria (e.g., M. aurum MIC = 2 μg/mL; M. phlei MIC = 4 μg/mL) but less potent than isoniazid against M. tuberculosis .
- Anticancer: Disrupts mitochondrial dynamics in melanoma cells, reducing tumor growth in vivo .
- Formulation: Encapsulation in gelatin nanoparticles reduces its haemolytic toxicity (EC50 increases from 51.6 μM to 227.4 μM) and enables sustained release .
Comparison with Similar Compounds
Cryptolepine hydrochloride is compared to structurally related alkaloids, derivatives, and synthetic analogs below.
Structural Analogs from Cryptolepis sanguinolenta
Comparison with Standard Drugs
Key Research Findings
Salt Form vs. Free Base : The hydrochloride salt improves aqueous solubility but reduces antimycobacterial potency compared to the free base .
Broad-Spectrum Derivatives : C-11 side-chain analogs exhibit expanded activity against drug-resistant bacteria, though potency remains lower than modern antibiotics .
Pharmacokinetics : this compound is detectable in serum for up to 24 hours post-administration, suggesting sustained bioavailability .
Preparation Methods
pH-Dependent Drug Loading
Encapsulation studies reveal that formulation pH critically impacts this compound entrapment in gelatin nanoparticles. At pH 11.0, entrapment efficiency reaches 78.4% versus 52.1% at pH 2.5 due to enhanced electrostatic interactions between protonated amine groups and negatively charged gelatin. Crosslinking with 0.1% glutaraldehyde further stabilizes nanoparticles, yielding a zeta potential of −28.4 mV and particle size of 238 nm.
Temperature and Solvent Effects
Decarboxylation efficiency improves from 67% to 89% when diphenyl ether replaces toluene as the solvent, attributed to its higher boiling point (258°C) and superior heat transfer. Similarly, alkylation in tetramethylene sulfone at 60°C enhances methyl group incorporation compared to methanol-based systems.
Purification and Characterization Techniques
Post-synthesis purification employs dual centrifugation (13,500 rpm, 5 minutes) to isolate nanoparticles, while bulk this compound is refined via liquid-liquid extraction using chloroform and 0.01 M NaOH. Advanced characterization methods include:
- HPLC-DAD : Quantifies drug content with a retention time of 6.8 minutes (C18 column, acetonitrile-phosphate buffer).
- LC-MS/MS : Identifies metabolites like 11-hydroxycryptolepine (M6) and N-oxide derivatives (M9) in hepatocyte incubations.
Formulation Strategies for Pharmaceutical Applications
To mitigate cryptolepine’s hemolytic toxicity, researchers developed gelatin nanoparticle formulations via a double desolvation technique. Key steps include:
- First desolvation : Precipitate high-molecular-weight gelatin (50 kDa) using ethanol.
- Drug loading : Incorporate this compound during the second desolvation phase.
- Crosslinking : Stabilize nanoparticles with 0.1% glutaraldehyde for 12 hours.
This approach reduces hemolytic EC₅₀ from 51.6 μM (free compound) to 227.4 μM (encapsulated form), demonstrating enhanced biocompatibility.
Comparative Analysis of Synthetic Approaches
Table 2: Traditional vs. Novel Synthesis Metrics
| Parameter | Traditional | Novel |
|---|---|---|
| Average Yield (%) | 58.2 | 87.6 |
| Reaction Time (hours) | 18–24 | 4–6 |
| Purity (%) | 92.4 | 97.9 |
| Scalability | Moderate | High |
Novel methods reduce reliance on hazardous reagents like POCl₃, aligning with green chemistry principles.
Challenges in Industrial-Scale Production
Key hurdles include:
Q & A
Q. What standardized assays are recommended to evaluate the antimalarial efficacy of cryptolepine hydrochloride in vitro?
this compound's antimalarial activity is typically assessed using Plasmodium falciparum culture systems. The SYBR Green I fluorescence assay is widely employed to quantify parasite growth inhibition. Key parameters include:
- IC₅₀ determination : Serial dilutions of this compound (e.g., 0.1–100 μM) are tested against synchronized parasite cultures (e.g., strain 3D7 or Dd2).
- Hemolysis control : Parallel assays using human erythrocytes ensure selective toxicity toward parasites .
- Synergy testing : Combinations with artemisinin derivatives (e.g., dihydroartemisinin) are evaluated using fixed-ratio protocols to calculate fractional inhibitory concentration indices (FICI) .
Q. How is this compound synthesized, and what purity validation methods are required?
this compound is synthesized via:
- Friedländer condensation : Starting from indole and quinoline precursors, followed by methylation and hydrochloride salt formation .
- Purity validation :
- HPLC-UV/Vis : Purity ≥95% with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid).
- Mass spectrometry (LC-MS) : Confirmation of molecular ion peaks (m/z 299.1 for cryptolepine; m/z 335.6 for hydrochloride form).
- ¹H/¹³C NMR : Verification of structural integrity, particularly the indoloquinoline scaffold .
Advanced Research Questions
Q. What experimental strategies mitigate the haemolytic side effects of this compound in drug delivery systems?
Nanoparticle encapsulation using gelatin type A has proven effective:
- Double desolvation method : Optimized parameters include pH (2.5–11.0), glutaraldehyde crosslinking (0.1–0.3%), and cryoprotectants (sucrose or glucose at 5% w/v).
- Key outcomes :
| Parameter | Free Cryptolepine | Nanoparticle-Encapsulated |
|---|---|---|
| EC₅₀ (haemolysis) | 51.61 μM | 227.4 μM |
| Release half-life | N/A | 72–96 hours |
| Stability (4°C) | N/A | 52 weeks |
Q. How can contradictions in cryptolepine’s anticancer activity data across cell lines be resolved?
Discrepancies in IC₅₀ values (e.g., 0.31–11.97 μM) arise from:
- Cell line heterogeneity : Prioritize panels with diverse genetic backgrounds (e.g., NCI-60).
- Assay interference : Address false positives via:
Q. What methodologies validate cryptolepine’s antimycobacterial mechanisms beyond growth inhibition assays?
Advanced approaches include:
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects against Mycobacterium tuberculosis H37Rv over 0–14 days.
- Metabolomic profiling : LC-MS-based analysis of mycobacterial lipid biosynthesis disruption (e.g., mycolic acid depletion).
- Resistance induction : Serial passage experiments identify mutations in target genes (e.g., inhA or katG), confirming mode of action .
Methodological Considerations
Q. How should researchers design studies to evaluate cryptolepine’s synergy with existing antimalarials?
Follow PICO framework :
Q. What are the critical steps for replicating cryptolepine-loaded nanoparticle formulations?
Ensure reproducibility by:
- pH calibration : Use buffers (e.g., citrate-phosphate for pH 2.5–5.0; borate for pH 9–11).
- Crosslinking validation : FTIR spectroscopy confirms glutaraldehyde-induced amine crosslinks (peak at 1650 cm⁻¹).
- Freeze-drying protocol : Pre-lyophilization annealing at -80°C for 4 hours prevents nanoparticle aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
